(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione
Overview
Description
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thiazolidine ring fused with a benzylidene group, which is further substituted with a hydroxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with 3-hydroxybenzaldehyde. This reaction is often catalyzed by a base such as piperidine and carried out in a solvent like ethanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The benzylidene group can be reduced to form a saturated thiazolidine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ketobenzylidene thiazolidine-2,4-dione.
Reduction: Formation of 5-(3-hydroxybenzyl)thiazolidine-2,4-dione.
Substitution: Formation of 3-alkoxybenzylidene or 3-acetoxybenzylidene thiazolidine-2,4-dione.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group and the thiazolidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione with anti-diabetic properties.
Rosiglitazone: Similar to pioglitazone, used for managing diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the para position of the benzylidene moiety differentiates it from other thiazolidinediones, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Biological Activity
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antioxidant, and antihyperglycemic properties, supported by relevant studies and data.
Structural Characteristics
Thiazolidine-2,4-dione compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms, with carbonyl groups at the 2 and 4 positions. The substitution at the 5-position significantly influences their biological activity. The specific compound this compound features a hydroxyl group on the benzylidene moiety, enhancing its pharmacological potential.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidine-2,4-dione derivatives. For instance, a series of substituted TZDs exhibited significant antibacterial and antifungal activities. In particular, this compound demonstrated notable efficacy against various microbial strains:
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 13 | |
Candida albicans | 12 |
These findings suggest that the compound may inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. For example, studies employing DPPH and ABTS radical scavenging assays indicated that this compound effectively scavenges free radicals:
The antioxidant activity is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals.
3. Antihyperglycemic Activity
Thiazolidinediones are well-known for their role in managing diabetes by activating PPAR-γ receptors, which improve insulin sensitivity. This compound has been shown to exhibit antihyperglycemic effects in animal models:
The compound's mechanism involves enhancing glucose uptake in adipose tissue and improving lipid metabolism.
Case Study 1: HIV-1 Reverse Transcriptase Inhibition
A study synthesized several thiazolidine derivatives, including this compound, which were evaluated for their inhibitory activity against HIV-1 reverse transcriptase. The results indicated that certain derivatives exhibited significant inhibitory effects with promising binding affinities as revealed by molecular docking studies .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound displayed dose-dependent cytotoxicity with IC50 values lower than those of standard chemotherapeutics like irinotecan .
Properties
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKVFXCODJJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385807 | |
Record name | (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184840-72-0 | |
Record name | (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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